Urea, salicyloyl-

Description

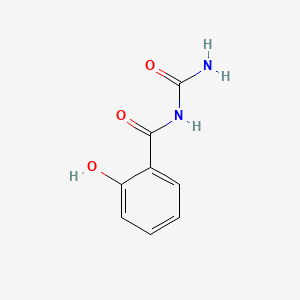

Urea, salicyloyl- is a chemically modified urea derivative where a salicyloyl group (a hydroxyl-substituted benzoyl moiety) is attached to the urea framework. This compound is prominently utilized in coordination chemistry as a ligand, forming complexes with transition metals such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) . Its structure features a hydroxyl group (-OH) at the ortho position of the benzoyl fragment, which enhances its chelating ability and influences physicochemical properties like lipophilicity and enzyme interaction . Studies highlight its role in modulating enzymatic activity, particularly in peptidase inhibition, and its applications in biochemical and pharmacological research .

Properties

CAS No. |

60081-86-9 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

N-carbamoyl-2-hydroxybenzamide |

InChI |

InChI=1S/C8H8N2O3/c9-8(13)10-7(12)5-3-1-2-4-6(5)11/h1-4,11H,(H3,9,10,12,13) |

InChI Key |

UPXGIYACCQCIMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of urea, salicyloyl- typically involves the reaction of urea with salicylic acid. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which can be done without organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale industrial production. Another approach involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .

Chemical Reactions Analysis

Urea, salicyloyl- can undergo various chemical reactions, including:

Oxidation: Urea can be oxidized to produce carbon dioxide and nitrogen gas.

Reduction: Urea can be reduced to form ammonia.

Substitution: Urea can react with formaldehyde to form urea-formaldehyde polymers, which are used in adhesives.

Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.

Common reagents used in these reactions include strong acids and bases, such as hydrochloric acid and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Urea, salicyloyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: It plays a role in the metabolism of nitrogen-containing compounds in living organisms.

Medicine: Urea-based compounds are used in dermatology for their keratolytic and moisturizing properties.

Industry: Urea is widely used in fertilizers as a source of nitrogen, while salicylic acid is used in the production of pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of urea, salicyloyl- involves the combined effects of urea and salicylic acid. Urea acts as a keratolytic agent, breaking down the outer layer of the skin and promoting the shedding of dead skin cells . Salicylic acid, on the other hand, inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation and pain . Together, these compounds enhance skin hydration and promote healing.

Comparison with Similar Compounds

Salicyloyl- vs. Isonicotinoyl-Hydrazones

- Salicyloyl-hydrazones (e.g., compound 9 in ) contain a hydroxyl group on the benzoyl fragment, enabling hydrogen bonding and reducing lipophilicity.

- Isonicotinoyl-hydrazones (e.g., compound 19) feature a pyridine ring with a dimethylamino group, increasing electron density and lipophilicity.

- Impact on Enzyme Activity: Replacing isonicotinoyl with salicyloyl in Sn(IV) and Ge(IV) complexes caused a 5.3-fold decline in elastase activity due to reduced lipophilicity from the hydroxyl group .

Salicyloyl- vs. Benzoyl-Hydrazones

- Salicyloyl-hydrazones form neutral bidentate ligands with distorted octahedral geometry in metal complexes, leveraging the hydroxyl group for stronger metal coordination .

- Benzoyl-hydrazones lack the hydroxyl substituent, resulting in weaker metal-ligand interactions and distinct spectral properties (e.g., IR and UV-Vis spectra) .

Salicyloyl- vs. Benzoyl-Quinic Acid Esters

- Salicyloyl-quinic acid esters metabolize into saligenin and ortho-quinones, which exhibit protein-crosslinking toxicity in herbivores .

- Benzoyl-quinic acid esters follow different detoxification pathways without generating quinones, reducing their cytotoxic effects .

Enzyme Inhibition and Toxicity

Physicochemical Behavior

- Retention Times (HPLC): Salicyloyl-β-D-glucopyranose (Rt = 12.1 min) exhibits higher hydrophobicity than benzoyl-β-D-glucopyranose (Rt = 11.6 min) due to the hydroxyl group’s polar effects .

- Lipophilicity: Salicyloyl complexes demonstrate lower logP values compared to isonicotinoyl derivatives, affecting their membrane permeability .

Data Tables

Table 1: Comparative Analysis of Salicyloyl- Derivatives and Analogs

Table 2: Metal Complex Geometries of Hydrazone Ligands

Research Implications

- Pharmacology : Salicyloyl-urea derivatives show promise as enzyme inhibitors but require structural optimization to balance lipophilicity and bioavailability .

- Agriculture : Salicyloyl-quinic esters’ toxicity could be leveraged in pest control, whereas benzoyl derivatives are safer for plant metabolism .

- Coordination Chemistry : The hydroxyl group in salicyloyl ligands enhances metal-binding efficiency, enabling tailored catalysis or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.